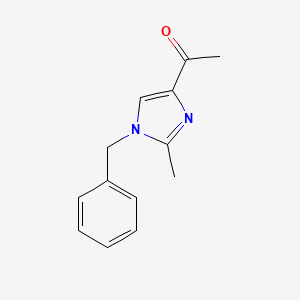

4-Acetyl-1-benzyl-2-methylimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzyl-2-methylimidazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(16)13-9-15(11(2)14-13)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKDPLUKKFQWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541904 | |

| Record name | 1-(1-Benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92007-22-2 | |

| Record name | 1-(1-Benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of 4-Acetyl-1-benzyl-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Acetyl-1-benzyl-2-methylimidazole, also known by its systematic name, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds and established synthetic routes to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem CID: 11615368[1] |

| Molecular Weight | 200.24 g/mol | PubChem CID: 11615368[1] |

| IUPAC Name | 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanone | |

| Synonyms | 5-Acetyl-1-benzylimidazole, 1-benzyl-5-acetyl-1H-imidazole | PubChem CID: 11615368[1] |

Note: Experimental values for melting point, boiling point, solubility, and pKa are not currently available in the public domain.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. A plausible synthetic pathway involves the benzylation of a suitable imidazole precursor followed by the introduction of the acetyl group.

Synthesis of the Precursor: 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde

A key intermediate for the synthesis is 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.

Methodology: To a mixture of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and potassium carbonate (45.0 g, 0.33 mol) in dimethylformamide (DMF, 100 ml) at 0°C, benzyl bromide (21.4 ml, 0.18 mol) is added carefully. The reaction mixture is allowed to warm to ambient temperature. Subsequently, the mixture is partitioned between ethyl acetate (EtOAc) and a saturated aqueous sodium hydrogen carbonate solution. The organic phase is separated, dried, and the solvent is removed by evaporation to yield the crude product as a mixture of regioisomers.[2]

Proposed Synthesis of this compound

A potential route to the final compound involves a Grignard reaction on the aldehyde precursor, followed by oxidation of the resulting secondary alcohol.

Step 1: Grignard Reaction to form 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol

This step would involve the reaction of 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

General Protocol (Adapted from similar Grignard reactions): A solution of 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde in a dry, aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is cooled in an ice bath. A solution of methylmagnesium bromide in the same solvent is then added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at a low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.[3][4]

Step 2: Oxidation to this compound

The secondary alcohol obtained from the Grignard reaction is then oxidized to the corresponding ketone.

General Protocol (Adapted from similar alcohol oxidations): The alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol, is dissolved in a suitable solvent such as dichloromethane or acetone. An oxidizing agent, for instance, manganese dioxide (MnO₂) or a chromium-based reagent like pyridinium chlorochromate (PCC), is added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by thin-layer chromatography). The solid byproducts are then filtered off, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.[5]

Potential Biological Activity

Direct pharmacological studies on this compound are not currently documented. However, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous pharmacologically active compounds.[6] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many benzimidazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[6]

-

Antimicrobial and Antifungal Activity: The benzimidazole core is found in several antimicrobial and antifungal agents.[7][8]

-

Anticancer Properties: Certain substituted benzimidazoles have been investigated for their potential as anticancer agents, although the activity can be highly dependent on the specific substitution pattern.[7][8] For instance, a similar compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, was synthesized and screened for anticancer activities but was found to be inactive.[7][8]

-

Antiviral Activity: Some benzimidazole derivatives have shown promise as antiviral agents. For example, 5-acetyl-2-arylbenzimidazoles have been identified as effective against the Bovine Viral Diarrhea virus (BVDV).[6]

Given these general activities of the benzimidazole class, it is plausible that this compound could be a candidate for screening in various biological assays to determine its specific pharmacological profile.

Visualizations

To aid in the understanding of the synthetic pathway, the following workflow diagram is provided.

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a compound of interest within the broader class of biologically active benzimidazoles. While direct experimental data on its properties and activity are scarce, this guide provides a foundational understanding based on its chemical structure, plausible synthetic routes, and the known pharmacology of related compounds. The detailed experimental protocols, adapted from established methods, offer a practical starting point for the synthesis and subsequent investigation of this molecule. Further research is warranted to fully characterize its physicochemical properties and to explore its potential therapeutic applications.

References

- 1. 1-(1-Benzyl-1H-imidazol-5-yl)ethan-1-one | C12H12N2O | CID 11615368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

- 4. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Acetyl-1-benzyl-2-methylimidazole chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway for 4-Acetyl-1-benzyl-2-methylimidazole. The information is compiled from available literature on related compounds and synthetic methodologies.

Chemical Structure

The chemical structure of this compound is presented below. It features a central imidazole ring substituted at the 1, 2, and 4 positions with a benzyl group, a methyl group, and an acetyl group, respectively.

Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol IUPAC Name: 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one

(Structure generated based on IUPAC name)

Proposed Synthesis Pathway

The proposed synthetic workflow is as follows:

-

N-Benzylation of 2-methylimidazole-4-carbaldehyde to yield 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.

-

Grignard Reaction of the resulting aldehyde with methylmagnesium bromide to form the secondary alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol.

-

Oxidation of the secondary alcohol to the target ketone, this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed three-step synthesis.

Step 1: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-4-carbaldehyde

This procedure is adapted from a known method for the N-benzylation of substituted imidazoles.[1]

Methodology:

-

To a solution of 4-formyl-2-methylimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Cool the stirred mixture to 0 °C using an ice bath.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol

This is a standard Grignard reaction protocol applied to the aldehyde intermediate.

Methodology:

-

Dissolve 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methylmagnesium bromide in diethyl ether (typically 3.0 M, 1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

This protocol utilizes manganese dioxide, a common oxidizing agent for converting allylic and benzylic-type alcohols to the corresponding ketones.

Methodology:

-

Dissolve the crude 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol (1.0 eq) from the previous step in a suitable solvent such as dioxane or dichloromethane.

-

Add activated manganese dioxide (MnO₂, ~5-10 eq by weight).

-

Heat the mixture to reflux (or stir at room temperature if using a more reactive grade of MnO₂) and stir vigorously.

-

Monitor the reaction by TLC until the starting alcohol is consumed. This may take several hours to days.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese salts.

-

Wash the celite pad thoroughly with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

Quantitative data for the final product, this compound, is not available in the reviewed literature. However, representative data for the key precursor, 1-benzyl-2-methyl-1H-imidazole , is provided for reference.

| Property | Value | Reference |

| CAS Number | 13750-62-4 | [2][3] |

| Molecular Formula | C₁₁H₁₂N₂ | [2] |

| Molecular Weight | 172.23 g/mol | [2] |

| Appearance | Light yellow transparent liquid | [3] |

| Boiling Point | 125-127 °C at 3 mmHg | [2] |

| Density | 1.105 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5645 | [2] |

Spectroscopic Data for 1-benzyl-2-methyl-1H-imidazole:

| Type | Data |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available.[5] |

Note: Detailed spectral assignments should be consulted from the original sources.

References

- 1. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Benzyl-2-methylimidazole technical grade, 90% | 13750-62-4 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Benzylimidazole(4238-71-5) 13C NMR spectrum [chemicalbook.com]

- 5. 1-Benzyl-2-methyl-1H-imidazole(13750-62-4) IR Spectrum [m.chemicalbook.com]

Unraveling the Therapeutic Potential of 4-Acetyl-1-benzyl-2-methylimidazole: A Mechanistic Overview

Absence of specific research on 4-Acetyl-1-benzyl-2-methylimidazole necessitates a predictive analysis based on its structural components. This technical guide explores the hypothetical mechanism of action, potential biological activities, and anticipated experimental validation strategies for this novel imidazole derivative. This analysis is intended for researchers, scientists, and professionals in drug development to guide future investigations into this compound.

Currently, there is no publicly available scientific literature detailing the mechanism of action, biological activities, or experimental protocols specifically for this compound. Consequently, this document presents a theoretical framework derived from the known properties of its constituent chemical moieties: the acetylated imidazole core and the N-benzyl substitution. This guide aims to provide a foundational understanding for future research into this specific molecule.

Hypothetical Mechanism of Action

The biological activity of this compound is likely influenced by the interplay of its imidazole ring, the acetyl group at the 4-position, the benzyl group at the 1-position, and the methyl group at the 2-position. Imidazole-containing compounds are known to exert their effects through various mechanisms, including enzyme inhibition and receptor modulation.

1.1. Enzyme Inhibition:

Many imidazole derivatives are known to inhibit enzymes, particularly those containing a heme-iron center, such as cytochrome P450 enzymes. The nitrogen atoms in the imidazole ring can coordinate with the iron atom, disrupting the enzyme's catalytic activity. The substituents on the imidazole ring play a crucial role in determining the selectivity and potency of this inhibition.

The benzyl group, being lipophilic, may facilitate the compound's entry into hydrophobic active sites of enzymes. The acetyl group, an electron-withdrawing group, could modulate the electronic properties of the imidazole ring, thereby influencing its binding affinity to target enzymes.

1.2. Receptor Interaction:

Imidazole-based compounds are also known to interact with a variety of receptors, including histamine receptors and adrenergic receptors. The overall shape and electronic distribution of this compound would determine its ability to bind to specific receptor subtypes. The benzyl and acetyl groups would contribute to the binding affinity and specificity through hydrophobic and polar interactions, respectively.

1.3. Potential Signaling Pathways:

Given the diverse roles of target enzymes and receptors, this compound could potentially modulate several signaling pathways. For instance, inhibition of specific cytochrome P450 enzymes could alter the metabolism of signaling molecules. Interaction with G-protein coupled receptors could trigger downstream signaling cascades involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).

A hypothetical workflow for investigating the mechanism of action is presented below:

Figure 1: A proposed experimental workflow for elucidating the mechanism of action.

Predicted Biological Activities and Quantitative Data

While no specific data exists for this compound, the broader class of imidazole and benzimidazole derivatives has been extensively studied, revealing a wide range of biological activities.[1][2][3] This suggests that the target compound could exhibit one or more of the following properties. The tables below are for illustrative purposes only and present hypothetical data based on activities observed in structurally related compounds.

Table 1: Hypothetical Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Table 2: Hypothetical Enzyme Inhibition

| Enzyme | IC₅₀ (µM) |

| Cytochrome P450 3A4 | 5.2 |

| Cyclooxygenase-2 (COX-2) | 12.8 |

| 14α-demethylase | 2.5 |

Table 3: Hypothetical Cytotoxicity

| Cell Line | CC₅₀ (µM) |

| HeLa (Cervical Cancer) | 25.1 |

| MCF-7 (Breast Cancer) | 42.5 |

| HEK293 (Normal Kidney) | > 100 |

Proposed Experimental Protocols

To validate the hypothetical mechanisms and biological activities, a series of established experimental protocols would be required.

3.1. Synthesis of this compound:

A potential synthetic route would involve the N-alkylation of 4-acetyl-2-methylimidazole with benzyl bromide in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction progress would be monitored by thin-layer chromatography, and the final product purified by column chromatography. Structural confirmation would be achieved using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vitro Antimicrobial Susceptibility Testing:

The antimicrobial activity could be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound would be serially diluted in a 96-well plate containing microbial culture in appropriate broth. The MIC would be determined as the lowest concentration of the compound that inhibits visible microbial growth after a specified incubation period.

3.3. Enzyme Inhibition Assays:

The inhibitory activity against specific enzymes would be assessed using commercially available assay kits or established spectrophotometric or fluorometric methods. For example, COX-2 inhibitory activity can be measured using a colorimetric inhibitor screening assay. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, would be calculated from the dose-response curve.

3.4. Cell Viability Assay:

The cytotoxicity of the compound against cancer and normal cell lines would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be treated with various concentrations of the compound for a specified duration. The cell viability would be determined by measuring the absorbance of the formazan product, and the CC₅₀ value would be calculated.

Potential Signaling Pathway Diagram

Based on the known activities of imidazole derivatives, a potential signaling pathway that could be modulated by this compound is the ergosterol biosynthesis pathway in fungi, which is a common target for antifungal agents.

Figure 2: A hypothetical diagram of the inhibition of the ergosterol biosynthesis pathway.

References

Screening for Biological Activity of 4-Acetyl-1-benzyl-2-methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the biological activity screening of the novel compound, 4-Acetyl-1-benzyl-2-methylimidazole. While specific biological data for this molecule is not yet publicly available, this document provides a proposed screening cascade based on the known activities of structurally related imidazole and benzimidazole derivatives. The guide details experimental protocols for assessing potential antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities. Furthermore, it presents illustrative data tables and diagrams of relevant signaling pathways and experimental workflows to serve as a practical resource for researchers initiating the biological evaluation of this and similar chemical entities.

Introduction

Imidazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of documented pharmacological activities. These activities include, but are not limited to, antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. The core imidazole scaffold is a key component in many biologically active molecules and approved drugs. The subject of this guide, this compound, is a synthetic imidazole derivative. Its structural features, including the acetyl and benzyl substitutions, suggest the potential for diverse biological interactions. This guide provides a framework for the systematic screening of its biological activities to elucidate its therapeutic potential.

Proposed Biological Screening Cascade

Based on the activities of related imidazole compounds, the following screening cascade is proposed for this compound.

Antimicrobial Activity Screening

Many imidazole derivatives exhibit potent antibacterial activity. Therefore, initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Data | Data |

| Bacillus subtilis (ATCC 6633) | Data | Data |

| Escherichia coli (ATCC 25922) | Data | Data |

| Pseudomonas aeruginosa (ATCC 27853) | Data | Data |

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria and broth), a negative control (broth only), and a vehicle control (bacteria, broth, and DMSO). The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Screening

Imidazole-based compounds are well-known for their antifungal properties, with several being used clinically. Screening against common pathogenic fungi is therefore a critical step.

| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Candida albicans (ATCC 90028) | Data |

| Aspergillus niger (ATCC 16404) | Data |

| Cryptococcus neoformans (ATCC 208821) | Data |

-

Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the desired final inoculum concentration.

-

Compound Preparation: Similar to the antibacterial assay, serial dilutions of the test compound are prepared in RPMI-1640 medium in a 96-well plate.

-

Inoculation and Incubation: The wells are inoculated with the fungal suspension. Appropriate controls are included. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the positive control.

Cytotoxic Activity Screening

Given the potential for anticancer activity, it is crucial to evaluate the cytotoxicity of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data |

| A549 | Lung Carcinoma | Data |

| HCT116 | Colon Carcinoma | Data |

| HeLa | Cervical Carcinoma | Data |

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included. The cells are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibitory Activity Screening

Substituted imidazoles have been shown to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase.[1][2][3] Screening against these and other relevant enzymes could reveal specific molecular targets.

| Enzyme | IC50 (nM) |

| Carbonic Anhydrase I (hCA I) | Data |

| Carbonic Anhydrase II (hCA II) | Data |

| Acetylcholinesterase (AChE) | Data |

-

Assay Principle: This assay is based on the esterase activity of carbonic anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.

-

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer, the purified CA enzyme, and various concentrations of the test compound.

-

Initiation and Measurement: The reaction is initiated by the addition of p-NPA. The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway that could be investigated if the compound shows cytotoxic activity.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound. The proposed assays cover a range of therapeutically relevant areas where imidazole derivatives have previously shown promise. The detailed protocols and illustrative data presentation formats are intended to facilitate the systematic evaluation of this novel compound. The results from this screening cascade will be instrumental in defining the pharmacological profile of this compound and guiding future drug development efforts. It is important to note that the specific activities and potencies will need to be determined experimentally.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylphenyl-substituted imidazolium salts: synthesis, characterization, in silico studies and inhibitory properties against some metabolic enzymes | Semantic Scholar [semanticscholar.org]

- 3. Acetylphenyl-substituted imidazolium salts: synthesis, characterization, in silico studies and inhibitory properties against some metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetyl-1-benzyl-2-methylimidazole: An Analysis of Potential Therapeutic Targets

Disclaimer: Extensive literature and database searches did not yield any specific biological or pharmacological data for the compound 4-Acetyl-1-benzyl-2-methylimidazole. Therefore, this document provides a speculative overview of potential therapeutic targets based on the known activities of structurally related substituted imidazole compounds. The information presented herein is for research and informational purposes only and should not be construed as a definitive guide for this specific molecule.

Introduction

Imidazole-based compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines.[3][4] Its ability to act as both a hydrogen bond donor and acceptor, and its capacity for substitution at various positions, allows for the generation of diverse chemical libraries with a wide range of pharmacological activities.[1][3] While no direct data exists for this compound, the known biological profiles of other substituted imidazoles can offer insights into its potential therapeutic applications.

Potential Therapeutic Areas of Substituted Imidazoles

Based on broad research into various imidazole derivatives, several key therapeutic areas have been identified where these compounds show significant activity. These potential applications are largely dependent on the nature and position of the substituents on the imidazole ring.

Oncology

Many imidazole derivatives have been investigated for their anticancer properties.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, disruption of microtubule dynamics, and acting as antiangiogenic or antiproliferative agents.[5] For instance, certain 4-acetylphenylamine-based imidazoles have demonstrated cytotoxicity against breast, prostate, and brain cancer cell lines.[5]

Anti-inflammatory and Analgesic Activity

Substituted imidazoles have shown promise as anti-inflammatory and analgesic agents.[7][8][9] Their mechanism of action in this context is often linked to the inhibition of inflammatory pathways and enzymes. Some studies have reported that di- and tri-substituted imidazoles exhibit significant anti-inflammatory effects with minimal gastrointestinal irritation, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

Antimicrobial and Antifungal Activity

The imidazole scaffold is a cornerstone of many antifungal medications (e.g., ketoconazole, miconazole).[2] Imidazole derivatives are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Beyond their antifungal properties, various substituted imidazoles have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][10]

Neurological Disorders

The imidazole ring is a privileged structure for targeting the central nervous system. Certain imidazole derivatives have been explored for their potential in treating neurological disorders such as epilepsy, owing to their anticonvulsant properties.[4] Additionally, imidazole-4-acetic acid, a structural relative, is known to interact with GABA(A) and imidazoline receptors in the brain, suggesting that other imidazole compounds could have neuromodulatory effects.[11]

Speculative Signaling Pathways for Imidazole Derivatives

The following diagram illustrates a generalized and speculative overview of signaling pathways that could potentially be modulated by substituted imidazole compounds, based on the activities reported for this class of molecules. It is crucial to reiterate that this is not specific to this compound.

Caption: Speculative therapeutic targets for substituted imidazoles.

Conclusion

While this compound remains an uncharacterized compound in the public domain, the extensive research on the broader class of substituted imidazoles suggests a rich potential for diverse pharmacological activities. Future research, should it be undertaken, could explore its efficacy in oncology, inflammation, infectious diseases, and neurology. The synthesis of this specific molecule has been alluded to in patent literature concerning related intermediates, such as the preparation of 4(5)-acetyl-2-methylimidazole.[12] However, without empirical data, any discussion of its therapeutic targets, quantitative effects, and experimental protocols remains speculative. Researchers interested in this molecule would need to embark on a comprehensive in vitro and in vivo screening program to elucidate its biological profile.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 10. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0116205A1 - 4(5)-Acetyl-2-methylimidazole process - Google Patents [patents.google.com]

The Discovery and Pharmacological Profile of 4-Acetyl-1-benzyl-2-methylimidazole and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 4-Acetyl-1-benzyl-2-methylimidazole and its structurally related analogs. Imidazole-based compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document details the scientific evidence suggesting that this compound and its analogs are promising candidates for anticancer drug development, primarily through the inhibition of tubulin polymerization. This guide includes summaries of quantitative biological data, detailed experimental methodologies for synthesis and key biological assays, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile template for the design of novel therapeutic agents. A growing body of evidence has highlighted the potential of substituted imidazoles as potent anticancer agents. Specifically, analogs of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][2] This guide aims to consolidate the current knowledge on this class of compounds to support ongoing and future drug discovery efforts.

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible synthetic route involves the protection of the imidazole nitrogen with a benzyl group, followed by a Friedel-Crafts acylation to introduce the acetyl moiety.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-4-carbaldehyde (Intermediate 1) [4]

-

To a solution of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) in dimethylformamide (DMF, 100 ml) at 0°C, add potassium carbonate (45.0 g, 0.33 mol).

-

Carefully add benzyl bromide (21.4 ml, 0.18 mol) to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Partition the mixture between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium hydrogen carbonate.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product as a mixture of regioisomers.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.

Protocol 2.2.2: Synthesis of this compound (Final Product) via Grignard Reaction and Oxidation [5]

-

Dissolve the intermediate 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde in a reaction-inert solvent such as anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate it to obtain the intermediate alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol.

-

Dissolve the crude alcohol in a reaction-inert solvent (e.g., dichloromethane or chloroform).

-

Add an oxidizing agent such as manganese dioxide (MnO2) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the manganese dioxide and concentrate the filtrate.

-

Purify the residue by column chromatography to yield this compound.

Biological Activity and Mechanism of Action

While direct biological data for this compound is limited in the public domain, extensive research on structurally similar imidazole derivatives strongly suggests its potential as an anticancer agent acting through the inhibition of tubulin polymerization.

Cytotoxicity of Structurally Related Analogs

Numerous studies have reported the potent cytotoxic effects of imidazole derivatives against various cancer cell lines. The data presented below is for analogs with a similar substitution pattern to this compound and serves as a strong indicator of the potential activity of the target compound.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 2-aryl-4-benzoyl-imidazole | Melanoma | 0.0157 | [1] |

| Analog 2 | 2-aryl-4-benzoyl-imidazole | Prostate Cancer | 0.0038 | [2] |

| Analog 3 | 4-acetylphenylamine-imidazole | Breast (MDA-MB-231) | > 50 | [6] |

| Analog 4 | 4-acetylphenylamine-imidazole | Prostate (PPC-1) | > 50 | [6] |

Note: The IC50 values for Analogs 3 and 4 were reported as not reducing cell viability by more than 50% at 100 µM, indicating lower potency compared to the 2-aryl-4-benzoyl-imidazole series.

Inhibition of Tubulin Polymerization

The primary mechanism of action for many anticancer imidazole derivatives is the inhibition of tubulin polymerization. These compounds bind to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Protocol 3.2.1: In Vitro Tubulin Polymerization Assay

-

Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) with GTP.

-

Add the test compound (this compound or its analogs) at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control (e.g., DMSO vehicle).

Downstream Signaling of Microtubule Disruption

The disruption of microtubule dynamics by agents like this compound analogs triggers a cascade of downstream signaling events, ultimately leading to apoptosis. Key pathways involved include the activation of the spindle assembly checkpoint (SAC), modulation of Bcl-2 family proteins, and activation of c-Jun N-terminal kinase (JNK).

Structure-Activity Relationship (SAR)

Based on the available data for related imidazole analogs, several structural features are important for their anticancer activity.

-

Aromatic Substituents: The nature and position of substituents on the aryl rings significantly influence the potency. Electron-donating or withdrawing groups on the benzyl and acetyl-phenyl rings can modulate the electronic properties and binding affinity of the molecule to its target.

-

Imidazole Core: The imidazole ring itself is crucial for the activity, likely participating in key interactions within the binding pocket of tubulin.

-

Linker and Conformation: The flexibility and conformation of the molecule, dictated by the bonds connecting the imidazole core to the aromatic rings, are critical for optimal binding.

Future Directions

The discovery of this compound and its analogs opens up several avenues for future research:

-

Lead Optimization: Systematic modification of the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the precise binding mode to tubulin and a more in-depth investigation of the downstream signaling effects.

-

In Vivo Efficacy: Evaluation of optimized analogs in preclinical animal models of cancer to assess their therapeutic potential.

-

Biomarker Discovery: Identification of biomarkers that can predict sensitivity to this class of compounds in different cancer types.

Conclusion

This compound and its analogs represent a promising class of compounds with the potential for development as novel anticancer agents. Their likely mechanism of action, the inhibition of tubulin polymerization, is a well-established strategy in cancer therapy. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies to facilitate further investigation and development of these promising molecules. The data from structurally related compounds strongly supports the continued exploration of this chemical scaffold in the quest for more effective and safer cancer treatments.

References

- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.com [scientificlabs.com]

- 4. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. EP0116205A1 - 4(5)-Acetyl-2-methylimidazole process - Google Patents [patents.google.com]

- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Acetyl-1-benzyl-2-methylimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical guide to the spectroscopic data for 4-Acetyl-1-benzyl-2-methylimidazole. Due to the limited availability of public domain data for this specific compound, this guide also includes information on closely related structures to provide a comparative analytical context. The synthesis of the target compound is noted in patent literature, however, detailed spectroscopic characterization is not provided therein. This guide aims to bridge this information gap by presenting available data on analogous compounds, offering insights into the expected spectroscopic features.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a core component of many pharmaceutical compounds, making its derivatives, such as this one, of significant interest in drug discovery and development. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of such molecules. This guide summarizes the available spectroscopic information and provides a framework for the analytical workflow.

Synthesis Overview

A patented process outlines the synthesis of 4(5)-acetyl-2-methylimidazole, where the 1-position is protected by a benzyl group.[1] The process involves a Grignard reaction with a protected 2-methylimidazole-4(5)-carboxaldehyde, followed by subsequent oxidation and deblocking steps, or vice versa.[1] The oxidation is specified to be carried out using manganese dioxide in a reaction-inert solvent.[1]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific data for this compound is unavailable, data for acetylphenyl-substituted imidazolium salts and other related structures can offer insights. For instance, the methyl protons of an acetyl group typically appear as a sharp singlet around 2.5 ppm in the ¹H NMR spectrum. The benzylic protons are expected as a singlet between 5.6 and 5.9 ppm. Aromatic protons on the imidazole and benzyl rings would appear in the region of 6.9 to 8.1 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is anticipated between 196.2 and 196.5 ppm, and the benzylic carbon between 49.9 and 54.1 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Related Acetylphenyl-Substituted Imidazolium Salts

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Acetyl (CH₃) | 2.51 - 2.57 (s) | 26.4 - 26.8 |

| Benzyl (CH₂) | 5.62 - 5.92 (s) | 49.9 - 54.1 |

| Imidazole Ring (C2-H) | - | 137.8 - 139.8 |

| Acetyl (C=O) | - | 196.2 - 196.5 |

| Aromatic Protons | 6.93 - 8.13 (m) | - |

Data derived from studies on acetylphenyl-substituted imidazolium salts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the carbonyl group of the acetyl moiety and from the imidazole and benzyl rings.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Acetyl) | ~1680 |

| C=N (Imidazole Ring) | ~1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₄N₂O), the expected exact mass would be approximately 214.1106 g/mol . The fragmentation pattern would likely involve the loss of the acetyl group and cleavage at the benzyl position.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not published, general procedures for related compounds are available.

General Protocol for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

General Protocol for IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as a thin film between salt plates.

General Protocol for Mass Spectrometry: Mass spectra can be recorded using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Conclusion

While a complete set of spectroscopic data for this compound is not currently available in the public literature, this guide provides a comprehensive overview of the expected spectral features based on the analysis of closely related compounds. The provided experimental frameworks and logical workflows offer a solid foundation for researchers and drug development professionals working with this and similar imidazole derivatives. Further research is encouraged to fully characterize this compound and publish the data for the benefit of the scientific community.

References

In Silico Modeling of Small Molecule-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of small molecule interactions with protein targets. While the specific compound 4-Acetyl-1-benzyl-2-methylimidazole is not extensively characterized in public literature, the techniques detailed herein are universally applicable for investigating the interactions of novel small molecules. This document will serve as a technical resource, outlining the standard workflows, experimental protocols, and data interpretation methods used in computational drug discovery.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable component of modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1] By leveraging computational power, researchers can screen vast virtual libraries of compounds, predict their binding affinities, and understand the molecular determinants of their biological activity before committing to expensive and time-consuming experimental synthesis and testing.[2] Key applications of in silico modeling include target identification, hit discovery, lead optimization, and the prediction of pharmacokinetic and toxicological properties.[1][3]

General Workflow for In Silico Interaction Modeling

The computational investigation of a small molecule's interaction with a protein target typically follows a multi-step process. This workflow is designed to progressively refine our understanding of the interaction, from initial binding pose prediction to the analysis of the dynamic stability of the complex.

References

4-Acetyl-1-benzyl-2-methylimidazole solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of 4-Acetyl-1-benzyl-2-methylimidazole

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a pharmaceutical agent or its application in other fields. This guide provides a comprehensive overview of the methodologies to determine these critical parameters and presents hypothetical data to illustrate expected outcomes.

The structure of this compound, featuring a substituted imidazole ring, suggests a certain degree of polarity. The presence of the acetyl and benzyl groups will significantly influence its solubility in various media and its susceptibility to degradation under different environmental conditions. Imidazole derivatives are known to be involved in various biological processes, and understanding their stability is crucial for predicting their shelf-life and behavior in physiological environments.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following sections outline the experimental protocol for determining the solubility of this compound and present hypothetical data in various solvents relevant to pharmaceutical development.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound can be determined using the shake-flask method, a standard and reliable technique.

Objective: To determine the saturation concentration of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Various solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

An excess amount of this compound is added to a series of scintillation vials containing a known volume of the selected solvents.

-

The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C and 37°C).

-

The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

-

The clear supernatant is then diluted appropriately and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

The experiment is performed in triplicate for each solvent and temperature combination.

Hypothetical Solubility Data

The following tables summarize the hypothetical solubility of this compound in various pharmaceutically relevant solvents.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Classification |

| Water | 0.5 | Sparingly soluble |

| 0.1 N HCl | 15.0 | Soluble |

| PBS (pH 7.4) | 0.8 | Slightly soluble |

| Ethanol | 50.0 | Freely soluble |

| Propylene Glycol | 25.0 | Soluble |

| Acetonitrile | 45.0 | Freely soluble |

| Dichloromethane | > 100 | Very soluble |

Table 2: Hypothetical pH-Solubility Profile in Aqueous Buffers at 25°C

| pH | Solubility (mg/mL) |

| 1.2 | 18.5 |

| 4.5 | 5.2 |

| 6.8 | 1.1 |

| 7.4 | 0.8 |

| 9.0 | 0.7 |

The basic nitrogen in the imidazole ring is expected to be protonated at acidic pH, leading to significantly higher aqueous solubility.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a critical component, helping to identify potential degradation products and establish degradation pathways.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies to expedite degradation.[1]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-MS/MS system

Procedure:

-

Acidic Hydrolysis: A solution of the compound in a suitable solvent is treated with 0.1 N HCl and heated (e.g., at 60°C) for a defined period.

-

Alkaline Hydrolysis: A solution of the compound is treated with 0.1 N NaOH and heated (e.g., at 60°C).

-

Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) in an oven.

-

Photolytic Degradation: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC-MS/MS method to quantify the parent compound and identify any degradation products.

Hypothetical Stability Data

The following table summarizes the hypothetical outcomes of forced degradation studies on this compound.

Table 3: Hypothetical Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradation Products Identified |

| 0.1 N HCl (60°C, 24h) | ~15% | De-acetylation product (1-benzyl-2-methylimidazole) |

| 0.1 N NaOH (60°C, 8h) | ~25% | De-acetylation and potential imidazole ring opening products |

| 3% H₂O₂ (RT, 24h) | ~10% | N-oxide formation on the imidazole ring |

| Thermal (80°C, 72h) | < 5% | Minor unspecified degradants |

| Photolytic | ~8% | Products of benzyl group oxidation |

These hypothetical results suggest that this compound is most susceptible to hydrolytic degradation, particularly under alkaline conditions.

Visualizations

Experimental Workflow

Caption: Figure 1: General Workflow for Solubility and Stability Testing

Hypothetical Degradation Pathway

Caption: Figure 2: Hypothetical Degradation Pathways

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for its characterization. The hypothetical data, based on the compound's structure and general chemical principles, suggest that it is a sparingly soluble compound in water with increased solubility at low pH. The primary degradation pathways are anticipated to be hydrolysis of the acetyl group and oxidation of the imidazole and benzyl moieties. The detailed experimental protocols provided herein can be used as a starting point for the comprehensive evaluation of this and other novel chemical entities in a research and development setting.

References

A Technical Review of Substituted Acetyl-Benzyl-Methylimidazoles: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted acetyl-benzyl-methylimidazoles and related imidazole-based compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and enzyme inhibitory properties. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes essential pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Substituted acetyl-benzyl-methylimidazoles and their structural analogs have demonstrated notable efficacy as inhibitors of several key biological targets. The primary areas of investigation include their roles as anticancer agents, specifically through the inhibition of the STAT3 signaling pathway, and as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs).

Anticancer Activity: STAT3 Inhibition

A series of 2-substituted-4-benzyl-5-methylimidazoles has been synthesized and evaluated for their potential to inhibit the oncogenic functions of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The inhibitory activity of these compounds against breast cancer cell lines is presented in Table 1.

Table 1: In Vitro Cytotoxicity of 2-Substituted-4-benzyl-5-methylimidazoles against Breast Cancer Cell Lines

| Compound | R | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 2a | Benzyl | 6.66 ± 0.58 | 8.14 ± 0.71 |

| 2d | 2,6-Difluorobenzyl | 7.12 ± 0.62 | 9.23 ± 0.80 |

Data extracted from Beshay et al., Bioorganic Chemistry, 2021.[1]

Enzyme Inhibition: Acetylcholinesterase and Carbonic Anhydrase

A library of thirteen novel 1-(4-acetylphenyl)-3-alkylimidazolium salts has been synthesized and assessed for their inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II.[2] These enzymes are significant targets in the management of neurodegenerative diseases and conditions involving pH and fluid balance, respectively. The inhibition constants (Ki) for these compounds are summarized in Table 2.

Table 2: Inhibition Constants (Ki) of 1-(4-Acetylphenyl)-3-alkylimidazolium Salts against AChE, hCA I, and hCA II

| Compound | R | AChE Ki (nM) | hCA I Ki (nM) | hCA II Ki (nM) |

| 2b | Benzyl | 52.81 ± 9.13 | 94.45 ± 5.47 | 14.09 ± 2.99 |

| 2c | 2-Methylbenzyl | 60.55 ± 11.21 | 30.19 ± 6.66 | 18.13 ± 3.15 |

| 2g | 4-Methoxybenzyl | 20.09 ± 2.23 | 35.54 ± 1.56 | 21.66 ± 4.33 |

| 3c | 3-(Trifluoromethyl)benzyl | 19.50 ± 4.24 | 19.56 ± 6.55 | 28.57 ± 4.01 |

| 3f | 4-Fluorobenzyl | 8.30 ± 1.71 | 16.97 ± 2.04 | 25.44 ± 5.19 |

| Tacrine (Standard) | - | 150.20 ± 12.40 | - | - |

| Acetazolamide (Standard) | - | - | 63.44 ± 5.32 | 82.58 ± 3.13 |

Data extracted from Demirci et al., Molecular Diversity, 2023.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published research. The following sections provide comprehensive protocols for the synthesis of the imidazole core structure and the key biological assays used to evaluate these compounds.

Synthesis of 4-Benzyl-5-methyl-1H-imidazole-2-thiol (Intermediate)

This protocol outlines the synthesis of a key intermediate used in the preparation of 2-substituted-4-benzyl-5-methylimidazoles.

Materials:

-

1-Phenyl-2-propanone

-

Copper(II) bromide

-

Ethyl acetate

-

Methanol

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

Procedure:

-

A solution of 1-phenyl-2-propanone (1 equivalent) in a mixture of ethyl acetate and methanol is prepared.

-

Copper(II) bromide (2 equivalents) is added portion-wise to the solution, and the mixture is refluxed for 2 hours.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in methanol, and potassium thiocyanate (2 equivalents) is added. The mixture is refluxed for 30 minutes.

-

Glacial acetic acid is added, and the mixture is refluxed for an additional 4 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 4-benzyl-5-methyl-1H-imidazole-2-thiol.

STAT3 Luciferase Reporter Gene Assay

This assay is used to determine the inhibitory effect of compounds on STAT3 transcriptional activity.[3][4][5][6]

Materials:

-

HEK293T cells

-

p-STAT3-TA-luc (luciferase reporter plasmid)

-

Renilla luciferase plasmid (internal control)

-

Lipofectamine 2000

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Test compounds

-

Interleukin-6 (IL-6)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

HEK293T cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are co-transfected with the p-STAT3-TA-luc and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

-

After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations.

-

Cells are incubated with the compounds for 1 hour before stimulation with IL-6 (20 ng/mL) to activate the STAT3 pathway.

-

Following a 24-hour incubation period, cells are lysed.

-

The luciferase activity of both firefly and Renilla luciferases is measured using a luminometer and the Dual-Luciferase Reporter Assay System.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as a percentage of the IL-6-stimulated control.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

Materials:

-

MCF-7 and MDA-MB-231 breast cancer cell lines

-

DMEM supplemented with 10% FBS

-

Test compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

The medium is replaced with fresh medium containing the test compounds at various concentrations, and the cells are incubated for an additional 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used method for measuring acetylcholinesterase activity and its inhibition.[2]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, 25 µL of the test compound solution at various concentrations is added.

-

50 µL of AChE solution is added to each well, and the plate is incubated for 15 minutes at 25°C.

-

To initiate the reaction, 50 µL of DTNB and 50 µL of ATCI solution are added to each well.

-

The absorbance is measured at 412 nm at regular intervals for 10 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ or Ki values are determined.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[2]

Materials:

-

Human carbonic anhydrase I and II (hCA I and hCA II)

-

HEPES buffer (pH 7.5)

-

Phenol red indicator

-

CO₂-saturated water

-

Test compounds

-

Stopped-flow spectrophotometer

Procedure:

-

The hCA enzyme is pre-incubated with the test compound at various concentrations in HEPES buffer.

-

The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution containing phenol red indicator in the stopped-flow instrument.

-

The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

-

The initial rate of the reaction is determined from the absorbance change.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ or Ki values are determined.

Visualizing Key Pathways and Relationships

Diagrams are essential tools for understanding complex biological and chemical processes. The following sections provide visualizations of a key signaling pathway, an experimental workflow, and a logical relationship using the DOT language.

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. The following diagram illustrates the canonical STAT3 signaling cascade and the point of intervention for the described imidazole-based inhibitors.

Caption: STAT3 signaling pathway and point of inhibition.

Experimental Workflow for Anticancer Drug Screening

The process of screening novel compounds for anticancer activity involves a series of well-defined steps, from initial synthesis to the determination of cellular efficacy.

Caption: Workflow for anticancer drug screening.

Structure-Activity Relationship (SAR) Logic

The structure-activity relationship analysis aims to identify the chemical moieties responsible for the biological activity of a series of compounds. This logical diagram illustrates the key structural features of substituted imidazoles and their impact on inhibitory activity.

References

- 1. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylphenyl-substituted imidazolium salts: synthesis, characterization, in silico studies and inhibitory properties against some metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT3-Luciferase reporter gene assay [bio-protocol.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. abeomics.com [abeomics.com]

- 6. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Acetyl-1-benzyl-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-1-benzyl-2-methylimidazole is a substituted imidazole derivative. The accurate and precise quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical quantification of this compound. The methodologies described are based on established analytical techniques for structurally related imidazole compounds and serve as a comprehensive guide for developing and validating specific assays.

While direct literature on the quantification of this compound is limited, methods for analogous compounds, particularly 4-methylimidazole (4-MEI) and other imidazole derivatives, provide a strong foundation for methodology development.[1][2][3][4][5] The most prevalent and sensitive methods for imidazole analysis are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3][4]

Analytical Methodologies

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the method of choice due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3][4][6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties and sensitivity of imidazole compounds.[1][4][8]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for the analytical methods, derived from studies on related imidazole compounds. These should be considered as starting points for method development for this compound.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Recommended Starting Conditions |

| Chromatographic Column | C18 or C8 reverse-phase column (e.g., 2.1 mm x 150 mm, 3 µm)[9] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol[9][10] |

| Gradient Elution | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C[9] |

| Injection Volume | 5 - 20 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transition (MRM) | Precursor ion (protonated molecule [M+H]⁺) → Product ion(s) |

| Internal Standard | A stable isotope-labeled analog of the analyte is recommended[5] |

Table 2: GC-MS Method Parameters

| Parameter | Recommended Starting Conditions |

| Derivatization Agent | Isobutyl chloroformate[8] |

| Chromatographic Column | Capillary column with a polar stationary phase (e.g., Carbowax 20M)[2] |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 60-80°C, ramped to 250-300°C |

| Ionization Source | Electron Ionization (EI) |